molecular formula C19H22BrNOS B4988100 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide

2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide

Cat. No. B4988100
M. Wt: 392.4 g/mol
InChI Key: KBCCRLAZVCSMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide, also known as BZPMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BZPMT is a member of the thioamide family of compounds, which are known to exhibit a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has also been shown to inhibit the activity of certain kinases involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit bacterial growth by interfering with DNA replication, leading to cell death. 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide also exhibits anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide exhibits anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide also exhibits potent biological activity, making it a useful tool for studying various cellular processes. However, 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide also has limitations. It is relatively unstable in solution and can degrade over time, leading to inaccurate results. Additionally, 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide. One potential direction is to further explore its antibacterial activity and its potential use as a new antibiotic. Another direction is to investigate its anticancer activity and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide can be synthesized using a simple one-pot reaction between 2-isopropyl-6-methylphenol, 4-bromobenzyl chloride, and thioacetamide in the presence of a base such as potassium carbonate. The reaction proceeds smoothly under mild conditions and yields 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide as a white solid in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit potent antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide also exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNOS/c1-13(2)17-6-4-5-14(3)19(17)21-18(22)12-23-11-15-7-9-16(20)10-8-15/h4-10,13H,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCCRLAZVCSMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromobenzyl)sulfanyl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide

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